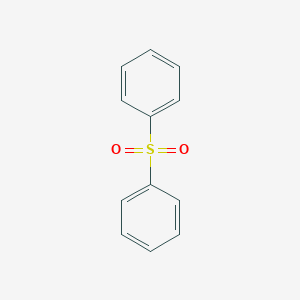
Diphenyl sulfone
概要
説明
Diphenyl sulfone, also known as 1,1’-sulfonyldibenzene, is an organosulfur compound with the chemical formula (C₆H₅)₂SO₂. It appears as a white solid that is soluble in organic solvents. This compound is primarily used as a high-temperature solvent, particularly useful for processing highly rigid polymers such as polyether ether ketone (PEEK), which only dissolve in very hot solvents .
準備方法
Synthetic Routes and Reaction Conditions: Diphenyl sulfone can be synthesized through several methods:
Sulfonation of Benzene: One common method involves the sulfonation of benzene with sulfuric acid and oleum.
Reaction with Benzenesulfonyl Chloride: Another method involves the reaction of benzenesulfonyl chloride with benzene.
Industrial Production Methods:
Thermal or Photocatalytic Methods: These methods rely on the in situ generation of carbon-centered radicals, which then add to aromatic sulfonyl acceptors with the concomitant elimination of a sulfinate radical.
Continuous Production: Industrial production often involves continuous processes to ensure high yield and purity.
化学反応の分析
Diphenyl sulfone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to diphenyl sulfide.
Substitution: this compound can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Diphenyl sulfide.
Substitution Products: Various substituted phenyl sulfones.
科学的研究の応用
Diphenyl sulfone has a wide range of applications in scientific research:
作用機序
The mechanism of action of diphenyl sulfone involves its interaction with various molecular targets:
Antibacterial Effects: Similar to sulfonamides, this compound inhibits dihydrofolic acid synthesis, leading to the inhibition of bacterial growth.
Anti-inflammatory Properties: It inhibits reactive oxygen species production and reduces the effect of eosinophil peroxidase on mast cells, thereby downregulating neutrophil-mediated inflammatory responses.
類似化合物との比較
Diphenyl sulfone can be compared with other similar compounds such as:
Phenyl Sulfone: Similar in structure but differs in its specific applications and reactivity.
Dapsone (4,4’-diaminothis compound): Used primarily as an antibiotic and anti-inflammatory agent.
Dimethyl Sulfone: Used in dietary supplements and as a solvent in organic synthesis.
Uniqueness: this compound is unique due to its high thermal stability and solubility in organic solvents, making it particularly useful in high-temperature applications and the processing of rigid polymers .
特性
IUPAC Name |
benzenesulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTYYGOKRVBIMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041892 | |
| Record name | Diphenylsulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, White solid; [Merck Index] Fine faintly brown crystals; [MSDSonline] | |
| Record name | Benzene, 1,1'-sulfonylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenyl sulfone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8351 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000153 [mmHg] | |
| Record name | Diphenyl sulfone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8351 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
127-63-9 | |
| Record name | Phenyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyl sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,1'-sulfonylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diphenylsulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYL SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V25W2CFS3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of diphenyl sulfone?
A1: this compound has the molecular formula (C6H5)2SO2 and a molecular weight of 218.27 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize this compound derivatives?
A2: Researchers frequently utilize Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and X-ray diffraction (XRD) to characterize this compound derivatives [, , , , ]. These techniques provide valuable insights into the compound's structure, purity, and interactions.
Q3: How does the incorporation of this compound units influence the properties of polymers?
A3: this compound units often contribute to enhanced thermal stability, good mechanical strength, and desirable solubility profiles in polymers. For instance, incorporating this compound moieties into cycloaliphatic epoxy resins significantly increased their glass transition temperature (Tg), heat distortion temperature (HDT), and 5% weight loss temperature (T5%), indicating improved heat resistance []. Similarly, random polysulfone/polyethersulfone copolymers containing this compound exhibited high glass transition temperatures and 5% weight loss temperatures, demonstrating their potential as high-performance polymers [].
Q4: Are there any catalytic applications of this compound derivatives?
A4: While this compound itself is not typically used as a catalyst, certain derivatives like dibutyltin oxide-tributyl phosphate condensate, containing this compound groups, have shown potential as accelerators in the curing process of epoxy resin systems []. This highlights the potential for designing this compound-based compounds with specific catalytic activities.
Q5: How do structural modifications of this compound affect its biological activity?
A5: Modifications to the this compound structure significantly impact its biological activity. For example, the addition of a steroid moiety to diaminothis compound, as in 4-desoxycholylamino 4'-amino this compound (B111), led to reduced toxicity while retaining chemotherapeutic activity against Mycobacterium tuberculosis []. This demonstrates the potential for tailoring the properties and activity of this compound through structural modifications.
Q6: What is the toxicity profile of this compound?
A6: Studies on p,p'-dichlorothis compound revealed that long-term exposure through feed caused increased incidences of non-neoplastic lesions in the liver of rats and mice []. While no carcinogenic activity was observed in these studies, they underscore the importance of assessing the potential toxicity of this compound derivatives, especially with chronic exposure.
Q7: What is known about the pharmacokinetics of this compound?
A7: Research suggests that p,p'-dichlorothis compound is rapidly absorbed from the gut and primarily eliminated through metabolism []. Mathematical modeling indicates that this compound might induce enzymes involved in its metabolism. Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of different this compound derivatives.
Q8: What analytical methods are used to quantify this compound and its derivatives?
A8: High-performance liquid chromatography (HPLC) is a widely used technique for identifying and quantifying this compound and its derivatives []. Other methods, such as gas chromatography coupled with mass spectrometry, may be employed depending on the specific application and analytical goals.
Q9: Are there any viable alternatives to this compound in its various applications?
A10: The development of alternatives to this compound depends on the specific application. For instance, in polymer chemistry, researchers are exploring alternative monomers and polymerization techniques to achieve desired material properties with potentially reduced environmental impact []. In drug development, exploring different chemical scaffolds and pharmacophores could lead to the discovery of novel therapeutic agents with improved safety and efficacy profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N,N-diethyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B363824.png)
![4-butyl-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B363835.png)
![N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B363837.png)
![4-butyl-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide](/img/structure/B363839.png)
![3-(2-Hydroxy-3,5-dimethylphenyl)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B363843.png)
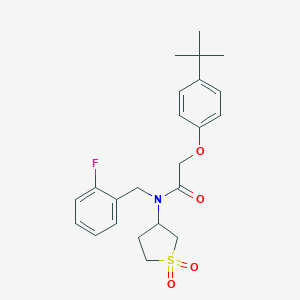
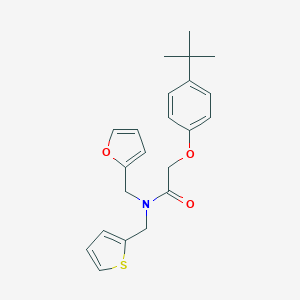
![ethyl 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B363848.png)
![N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B363858.png)
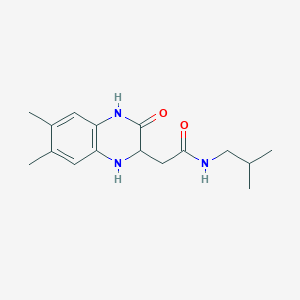
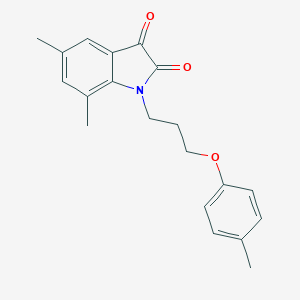
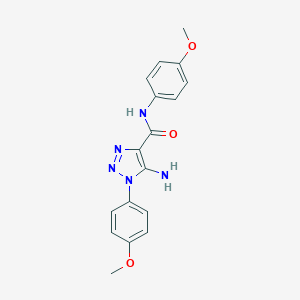
![2-{[2-Methyl-7-(trifluoromethyl)-4-quinolyl]amino}benzamide](/img/structure/B363881.png)
![Ethyl 4-[4-(dimethylamino)anilino]-7-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B363882.png)
